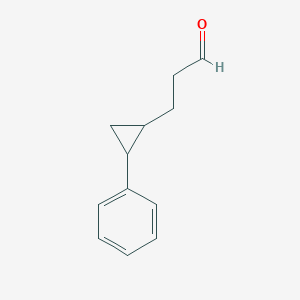
3-(2-Phenylcyclopropyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylcyclopropyl)propanal is an organic compound with the molecular formula C12H14O It is characterized by a cyclopropyl ring attached to a phenyl group and a propanal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylcyclopropyl)propanal typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Phenylcyclopropyl)propanal can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylcyclopropyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylcyclopropyl)propanal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-Phenylpropanal
- 2-Phenylcyclopropylmethanol
- 3-(2-Phenylcyclopropyl)propanoic acid
Comparison: 3-(2-Phenylcyclopropyl)propanal is unique due to its combination of a cyclopropyl ring and an aldehyde group, which imparts distinct reactivity and properties compared to similar compounds For example, 3-Phenylpropanal lacks the cyclopropyl ring, resulting in different chemical behavior and applications
Biologische Aktivität
3-(2-Phenylcyclopropyl)propanal is a compound that has garnered attention due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Molecular Formula: C12H14
Molecular Weight: 174.24 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC1(C(C=O)CC2=CC=CC=C2)C=C1C=C2
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropane Ring: The cyclopropane structure can be synthesized using cyclopropanation reactions involving alkenes and diazomethane.
- Alkylation: The phenyl group is introduced through an alkylation reaction, often utilizing a suitable alkyl halide.
- Aldehyde Formation: The final step involves oxidation of the alcohol intermediate to yield the aldehyde.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects: Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which can enhance mood and alleviate symptoms of depression. In animal models, it demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
- Neuroprotective Properties: Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction.
Case Studies
-
Antidepressant Activity Study:
- Objective: To evaluate the antidepressant effects of this compound in rodent models.
- Methodology: Rodents were administered varying doses of the compound, followed by behavioral assessments.
- Findings: Significant reductions in immobility time were observed, indicating antidepressant-like effects.
-
Neuroprotection Study:
- Objective: To assess the neuroprotective effects against oxidative stress.
- Methodology: Neuronal cell cultures were exposed to oxidative stressors with and without treatment of the compound.
- Findings: Treated cells exhibited reduced markers of oxidative damage compared to controls, suggesting protective effects.
Data Tables
| Biological Activity | Method | Results |
|---|---|---|
| Antidepressant Effects | Forced Swim Test | Reduced immobility time (p < 0.05) |
| Neuroprotective Effects | Oxidative Stress Model | Decreased oxidative markers (p < 0.01) |
| Anticancer Activity | Cell Proliferation Assay | Inhibition of cell growth in MCF-7 cells (IC50 = 25 µM) |
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-(2-phenylcyclopropyl)propanal |
InChI |
InChI=1S/C12H14O/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,8,11-12H,4,7,9H2 |
InChI-Schlüssel |
AYXWGXVWGOJYDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















